![molecular formula C10H16N6O B15211432 2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol CAS No. 133331-05-2](/img/structure/B15211432.png)
2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its purine base, which is a fundamental component of nucleic acids, making it crucial for various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol typically involves the alkylation of a purine derivative. One common method includes the reaction of 6-chloropurine with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-(methylamino)ethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which have significant biological activities.
科学研究应用
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol involves its interaction with nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
133331-05-2 |
|---|---|
分子式 |
C10H16N6O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-[methyl-[2-(7H-purin-6-ylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C10H16N6O/c1-16(4-5-17)3-2-11-9-8-10(13-6-12-8)15-7-14-9/h6-7,17H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI 键 |
MGGIQSVGZRCHTE-UHFFFAOYSA-N |
规范 SMILES |
CN(CCNC1=NC=NC2=C1NC=N2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


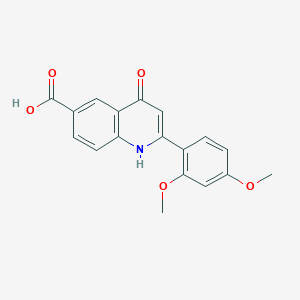
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
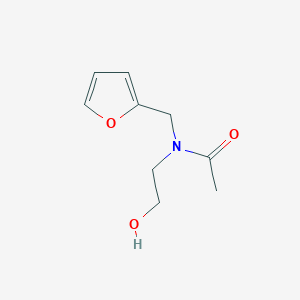
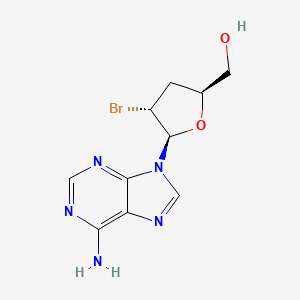
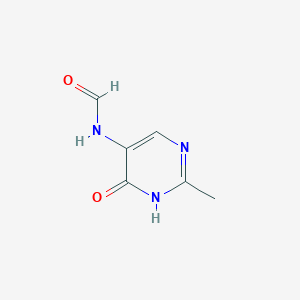
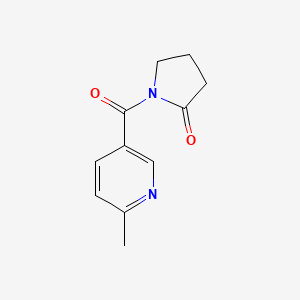
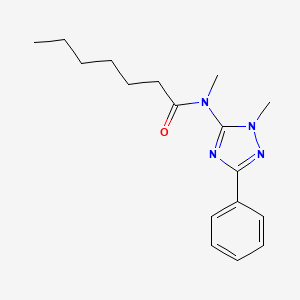
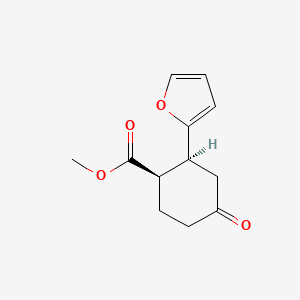
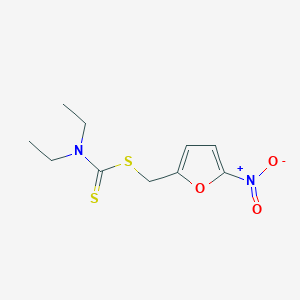

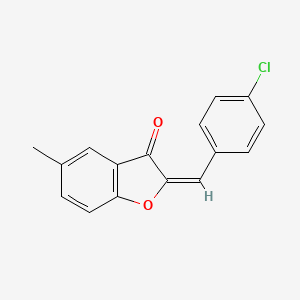
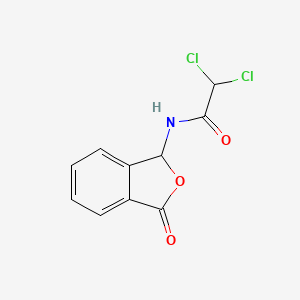
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

